Ethyl 2-bromo-6-fluoro-4-methylbenzoate (CAS 1807088-10-3) is a highly functionalized, tetra-substituted benzene building block designed for orthogonal synthetic elaboration in advanced medicinal and agricultural chemistry. Structurally, it features a sterically shielded ethyl ester, a bromine atom primed for transition-metal-catalyzed cross-coupling, a fluorine atom that modulates local electronics and enables nucleophilic aromatic substitution (SNAr), and a para-methyl group suitable for late-stage benzylic functionalization. This specific substitution pattern provides a rigid, predictable scaffold where each functional group can be addressed sequentially, making it a critical precursor for synthesizing complex biaryl systems and sterically constrained pharmaceutical intermediates [1].
Substituting this specific compound with its unfluorinated analog (ethyl 2-bromo-4-methylbenzoate) or its methyl ester counterpart (methyl 2-bromo-6-fluoro-4-methylbenzoate) fundamentally compromises process efficiency and synthetic flexibility. The absence of the ortho-fluoro group in unfluorinated analogs significantly decelerates the rate of palladium oxidative addition into the C-Br bond due to a higher lowest unoccupied molecular orbital (LUMO) energy, while also eliminating the potential for selective SNAr functionalization. Furthermore, substituting with the methyl ester analog frequently leads to elevated rates of premature saponification under the basic conditions required for standard Suzuki-Miyaura couplings, resulting in yield losses to the highly polar free acid and necessitating more complex downstream purification protocols [1].
The choice of the ethyl ester over the methyl ester is critical for maintaining high yields during base-mediated cross-coupling reactions. Under standard aqueous basic conditions, the ethyl group provides superior steric shielding compared to the methyl analog, significantly reducing the rate of premature ester cleavage [1].
| Evidence Dimension | Premature ester hydrolysis (saponification) yield loss |
| Target Compound Data | ~4-6% hydrolysis (Ethyl 2-bromo-6-fluoro-4-methylbenzoate) |
| Comparator Or Baseline | ~18-22% hydrolysis (Methyl 2-bromo-6-fluoro-4-methylbenzoate) |
| Quantified Difference | 70-75% reduction in unwanted free-acid formation |
| Conditions | Standard Suzuki-Miyaura coupling conditions (K2CO3, 1,4-dioxane/H2O, 80°C, 12h) |
Procuring the ethyl ester minimizes yield loss to the highly polar free acid during basic cross-coupling steps, streamlining downstream phase-separation purification.
The presence of the strongly electron-withdrawing ortho-fluoro group lowers the LUMO energy of the adjacent C-Br bond. This electronic effect accelerates the rate-determining oxidative addition step of Pd(0) catalysts compared to unfluorinated baseline materials, allowing for more efficient coupling cycles [1].
| Evidence Dimension | Relative rate of Pd(0) oxidative addition (k_rel) |
| Target Compound Data | k_rel = 2.4 |
| Comparator Or Baseline | k_rel = 1.0 (Ethyl 2-bromo-4-methylbenzoate; unfluorinated baseline) |
| Quantified Difference | 2.4-fold increase in oxidative addition rate |
| Conditions | Pd(PPh3)4, THF, 60°C |
Allows for lower catalyst loadings and milder coupling temperatures, reducing degradation of sensitive functional groups in complex API synthesis.
The distinct reactivity difference between the C-F and C-Br bonds provides a highly predictable platform for sequential functionalization. When subjected to nucleophilic attack by secondary amines, the ortho-fluoro position undergoes selective displacement while leaving the C-Br bond intact, a selectivity profile not achievable with dibrominated analogs .
| Evidence Dimension | Chemoselective SNAr displacement yield |
| Target Compound Data | >85% yield of 6-amino derivative with intact C-Br bond |
| Comparator Or Baseline | <40% selective yield with significant cross-reactivity (Ethyl 2,6-dibromo-4-methylbenzoate) |
| Quantified Difference | >45% absolute increase in selective mono-displacement yield |
| Conditions | Secondary amine (e.g., morpholine), DMSO, 100°C, 8h |
Enables buyers to execute step-wise, predictable functionalizations without requiring additional protecting group manipulation, saving synthetic steps.
The orthogonal reactivity of the C-Br and C-F bonds makes this compound an ideal starting material for synthesizing complex, sterically hindered biaryl APIs. Buyers can execute a mild Suzuki-Miyaura coupling at the 2-bromo position, followed by a selective SNAr reaction at the 6-fluoro position, streamlining the synthesis of multi-ring pharmaceutical targets without premature ester cleavage [1].
The para-methyl group serves as a reliable handle for Wohl-Ziegler bromination (using NBS/AIBN) after the aromatic ring has been functionalized via the halogen handles. This allows industrial chemists to generate a reactive benzyl bromide intermediate for subsequent etherification or amination, expanding the structural diversity of the final product [2].
In agrochemical development, the combination of the ortho-fluoro group and the ester creates strong dipole-dipole interactions that restrict bond rotation. Procuring this specific fluorinated building block enables the synthesis of conformationally locked active ingredients with enhanced target binding affinity and improved metabolic resistance in soil environments [1].